molecular formula C3H9ClSi B8792421 Chlorotrimethyl-d9-silane

Chlorotrimethyl-d9-silane

Cat. No.: B8792421
M. Wt: 117.70 g/mol
InChI Key: IJOOHPMOJXWVHK-GQALSZNTSA-N
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Description

Chlorotrimethyl-d9-silane (CAS: 20395-57-7) is a deuterated organosilicon compound with the molecular formula C₃ClD₉Si and a molecular weight of 117.70 g/mol . It is the isotopically labeled analogue of chlorotrimethylsilane (CAS: 75-77-4), where all nine hydrogens in the three methyl groups (–CH₃) are replaced with deuterium atoms (–CD₃). This substitution significantly impacts its physical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling studies .

Key properties include:

  • Boiling point: 58.7 ± 9.0 °C (at 760 mmHg)
  • Density: 0.9 ± 0.1 g/cm³
  • Flash point: -27.8 ± 0.0 °C (highly flammable) .

It is primarily used as a deuterated silylating agent in organic synthesis and analytical chemistry to reduce proton interference in spectral analysis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Chlorotrimethyl-d9-silane in isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves deuteration of Chlorotrimethylsilane (CTMS) via catalytic exchange or direct deuterated precursor routes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²H) to confirm isotopic purity and substitution sites. Gas chromatography-mass spectrometry (GC-MS) is critical to verify absence of non-deuterated impurities. For structural validation, compare experimental FTIR spectra with computational predictions (e.g., QSPR models) to confirm Si-Cl and Si-C vibrational modes .
Key Properties Value
Molecular Formula(CD₃)₃SiCl
Molecular Weight117.70 g/mol
CAS RN20395-57-7
Isotopic Purity (atom% D)≥99%
Data sourced from deuterated compound catalogs .

Q. How is this compound utilized in derivatization protocols for mass spectrometry?

  • Methodological Answer : The compound acts as a silylating agent to enhance volatility of polar analytes (e.g., hydroxyl or amine groups). For example, in betaine analysis, derivatization with this compound replaces active hydrogens with deuterated trimethylsilyl groups, improving ionization efficiency and reducing background noise in fast atom bombardment (FAB-MS). Optimize reaction conditions (e.g., anhydrous environment, pyridine catalyst) to prevent hydrolysis of the silane .

Q. What safety and handling protocols are essential when working with this compound?

  • Methodological Answer :

  • Storage : Store in sealed glass ampules under inert gas (Ar/N₂) at ≤4°C to prevent moisture-induced hydrolysis .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Neutralize spills with sodium bicarbonate slurry.
  • Safety Data : GHS Hazard Codes H314 (skin corrosion) and H226 (flammable liquid). Always pair with fume hoods and corrosion-resistant PPE .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in silicon-based coupling reactions?

  • Methodological Answer : The deuteration alters bond dissociation energies (Si-C vs. Si-CD₃), potentially slowing reaction rates in nucleophilic substitutions. Use kinetic isotope effect (KIE) studies with ¹H/²H NMR to track deuterium retention during silane-mediated couplings (e.g., with Grignard reagents). Computational modeling (DFT) can quantify energy barriers for Si-CD₃ vs. Si-CH₃ bond cleavage .

Q. What analytical strategies resolve contradictions in NMR data for this compound in complex matrices?

  • Methodological Answer : Contradictions may arise from residual protons in CD₃ groups or solvent interactions. Approaches include:

  • 2D NMR (HSQC, HMBC) to assign deuterium positions and confirm isotopic purity.
  • Dynamic NMR to detect slow exchange processes in deuterated solvents (e.g., DMSO-d₆).
  • Statistical Analysis : Apply principal component analysis (PCA) to distinguish spectral artifacts from true isotopic patterns .

Q. How can this compound be applied to probe nanostructural dynamics in deep eutectic solvents (DES)?

  • Methodological Answer : As a deuterated probe, it enables neutron scattering studies to map hydrogen-bonding networks in DES (e.g., choline chloride-based systems). Pair with small-angle neutron scattering (SANS) to quantify solvent structuring around the silane. Contrast-matching techniques isolate contributions from deuterated vs. non-deuterated components .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points of this compound across literature sources?

  • Methodological Answer : Variations may stem from impurities or measurement conditions.

  • Reproduce Data : Use differential scanning calorimetry (DSC) under controlled pressure (e.g., reduced pressure for low-boiling silanes).
  • Reference Standards : Cross-check with NIST Chemistry WebBook’s gas-phase thermodynamic data .
  • Error Analysis : Quantify uncertainty via triplicate measurements and report confidence intervals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorotrimethylsilane (Non-Deuterated Analog)

Property Chlorotrimethyl-d9-silane Chlorotrimethylsilane
CAS No. 20395-57-7 75-77-4
Molecular Formula C₃ClD₉Si C₃H₉ClSi
Molecular Weight 117.70 g/mol 108.64 g/mol
Boiling Point 58.7 ± 9.0 °C 57 °C
Density 0.9 ± 0.1 g/cm³ 0.850 g/cm³
Applications NMR spectroscopy, isotopic labeling Silylation, waterproofing agents
Safety Hazards GHS02 (flammable), GHS05 (corrosive) RTECS: Tumorigen, Mutagen

Key Differences :

  • The deuterated version has a higher molecular weight and slightly elevated boiling point due to isotopic mass effects.
  • Kinetic isotope effects may alter reaction rates in synthetic applications .

(3-Chlorophenyl)(trimethyl)silane (CAS: 4405-42-9)

This compound replaces one methyl group in chlorotrimethylsilane with a 3-chlorophenyl substituent.

  • Molecular Formula : C₉H₁₃ClSi
  • logP (octanol/water): 2.885 (indicating higher hydrophobicity) .

Comparison :

  • The aromatic chlorophenyl group enhances steric bulk and alters electronic properties, making it less volatile (higher logP) than chlorotrimethylsilane .

Trichloro(chloromethyl)silane (CAS: 1558-33-4)

  • Molecular Formula : CH₂Cl₄Si
  • Structure : Contains three chlorine atoms and one chloromethyl group.
  • Reactivity : More electrophilic due to increased chlorine substitution, leading to applications in silicone polymer synthesis .

Comparison :

  • Higher chlorine content increases reactivity with nucleophiles but reduces stability compared to chlorotrimethylsilane .

Choline Chloride-(trimethyl-d9) (CAS: 61037-86-3)

  • Molecular Formula: C₅D₉H₅ClNO
  • Applications : Isotopic standard in mass spectrometry and deep eutectic solvent studies .

Comparison :

  • While both compounds are deuterated, Choline chloride-(trimethyl-d9) is a quaternary ammonium salt with distinct biological and solvent applications, unlike the silane-based reactivity of this compound .

Properties

Molecular Formula

C3H9ClSi

Molecular Weight

117.70 g/mol

IUPAC Name

chloro-tris(trideuteriomethyl)silane

InChI

InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3/i1D3,2D3,3D3

InChI Key

IJOOHPMOJXWVHK-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl

Canonical SMILES

C[Si](C)(C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
[Compound]
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silanes
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3 g
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Synthesis routes and methods II

Procedure details

The reaction system was stirred at room temperature while dropwise adding thionyl chloride through the dropping funnel. In this manner, pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride while dropwise adding the latter and supplying hydrogen chloride gas to the reaction solution. After stirring the reaction solution over 4 hours, it was distilled at 125° C. to give 31.3 g (yield 83.2%) of t-butyldimethylchlorosilane and 21.4 g (yield 79.0%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
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Synthesis routes and methods III

Procedure details

To a 1.0 l volume reaction vessel equipped with a stirring machine, a reflux condenser, a dropping funnel and an inlet pipe for hydrogen chloride gas, there were added 204 g (1.0 mole) of pentamethyl-t-butyl-disiloxane and 9.25 g (0.050 mole) of tributylamine and 143 g (1.2 mole) of thionyl chloride was introduced into the dropping funnel. Pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride at room temperature by dropwise adding thionyl chloride through the dropping funnel while supplying hydrogen chloride gas to the reaction solution. After stirring over 4 hours, the reaction solution was distilled at 125° C. to give 130 g (yield 86.4%) of t-butyldimethylchlorosilane and 87.0 g (yield 80.2%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
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Yield
80.2%

Synthesis routes and methods IV

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methylmagnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.2 g (0.02 mol) of anisole was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.0 g of dimethylchlorosilane and 48.9 g of trimethylchlorosilane in a yield of 89% and 90%, respectively.
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129.1 g
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1.3 g
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Synthesis routes and methods V

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane, 100 ml of toluene, and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methyl-magnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.6 g of dimethylchlorosilane and 47.3 g of trimethylchlorosilane in a yield of 90% and 87%, respectively.
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129.1 g
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1.3 g
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100 mL
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